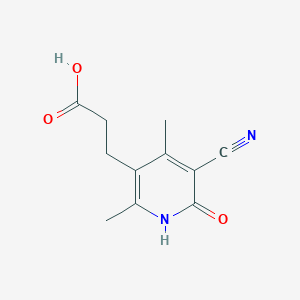

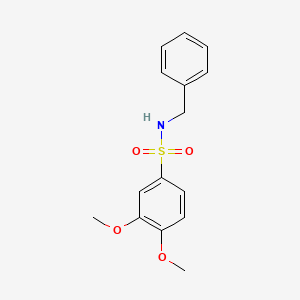

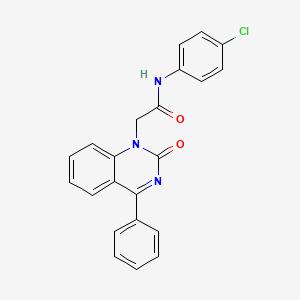

![molecular formula C20H20N2O4S B2698094 N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922991-28-4](/img/structure/B2698094.png)

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

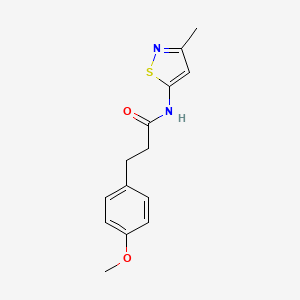

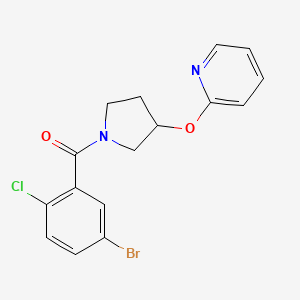

“N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide” is a complex organic compound. It contains a benzamide moiety that is N-linked to a benzyl group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . The presence of a furan ring suggests that a furan compound might be involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the aromaticity of the compound, and the sulfamoyl group would likely introduce polarity .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, have been identified as potent inhibitors of human carbonic anhydrases (CAs). These compounds exhibit inhibitory activity against several human isoforms (hCA II, VII, and IX) in the low nanomolar or subnanomolar ranges. This property suggests potential applications in designing therapeutic agents for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).

Fluorescence Chemosensing A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar to the furan component in N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, has been developed for the detection of Cd2+ and CN− ions. This chemosensor can be applied in bio-imaging to detect these ions in live cells and zebrafish larvae, indicating its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Polymer Synthesis and Applications N-substituted maleimide adducts of furan, through the reverse Diels-Alder reaction, provide a method for preparing maleimides, which are useful in the synthesis of functional polymers. These polymers have applications in various materials science domains, ranging from coatings to advanced composite materials (Narita et al., 1971).

Antimicrobial and Antiplasmodial Activities Compounds structurally related to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides demonstrated significant antibacterial and antifungal activity (Mange et al., 2013). Additionally, N-acylated furazan-3-amine derivatives showed promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Hermann et al., 2021).

Eigenschaften

IUPAC Name |

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-22(15-18-8-5-13-26-18)27(24,25)19-11-9-17(10-12-19)20(23)21-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKJLKTWQYIBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)

![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)

![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)